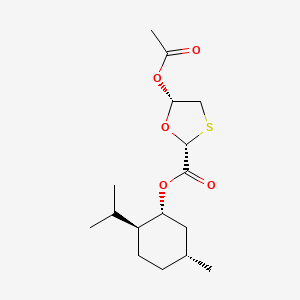
(2R,5S)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,5S)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₂₆O₅S and its molecular weight is 330.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2R,5S)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate is a synthetic derivative of menthol, known for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological implications, synthesis pathways, and potential applications in drug development.
- Molecular Formula : C16H26O5S
- Molecular Weight : 330.44 g/mol
- CAS Number : 147126-65-6
- Appearance : White solid
These properties indicate that the compound belongs to a class of oxathiolane derivatives, which are often investigated for their therapeutic potentials.
Antiviral Properties
This compound has been associated with antiviral activities, particularly as an intermediate in the synthesis of antiviral agents like Emtricitabine. Emtricitabine is used in the treatment of HIV and Hepatitis B infections. The compound's structure allows it to mimic nucleoside analogs, which are crucial in inhibiting viral replication processes.
The biological activity of this compound can be attributed to its ability to interfere with viral polymerases and reverse transcriptases. The oxathiolane ring structure is essential for its interaction with these enzymes, thereby providing a mechanism for antiviral action.
Toxicity and Safety Profile
Research indicates that this compound exhibits low toxicity levels when evaluated in vitro. Toxicity studies during the development of related formulations have shown that it can be safely incorporated into drug products without significant adverse effects on cellular viability.
Case Studies
- Study on Antiviral Efficacy : A study conducted by Jeong et al. (1993) demonstrated that oxathiolane derivatives exhibit significant antiviral activity against HIV, with this compound being a key intermediate in the synthesis of effective nucleoside analogs .
- Quality Control Applications : In commercial production settings, particularly for Emtricitabine formulations, this compound is utilized for Quality Control (QC) and Quality Assurance (QA). Its consistent performance in these roles underscores its reliability as a pharmaceutical ingredient .
Synthesis Pathways
The synthesis of this compound involves several key steps:
- Esterification of Menthol : Menthol is reacted with acetic anhydride to form acetyloxy derivatives.
- Formation of Oxathiolane Ring : The reaction proceeds through the introduction of thioglycolic acid followed by cyclization to form the oxathiolane structure .
Comparative Analysis
| Property | This compound | Emtricitabine |
|---|---|---|
| Molecular Weight | 330.44 g/mol | 247.25 g/mol |
| Primary Use | Antiviral agent precursor | HIV treatment |
| Toxicity Level | Low | Low |
| Mechanism | Nucleoside analog | NRTI |
特性
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R,5S)-5-acetyloxy-1,3-oxathiolane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5S/c1-9(2)12-6-5-10(3)7-13(12)20-15(18)16-21-14(8-22-16)19-11(4)17/h9-10,12-14,16H,5-8H2,1-4H3/t10-,12+,13-,14+,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUPOLQFLIRYEQ-QPVMMRRFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2O[C@@H](CS2)OC(=O)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652627 |
Source


|
| Record name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5S)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147126-65-6 |
Source


|
| Record name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5S)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













